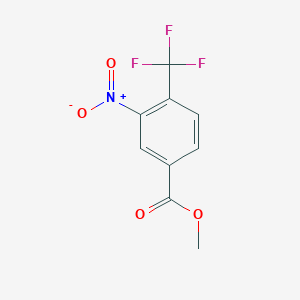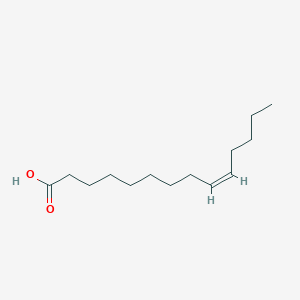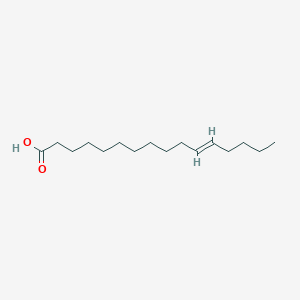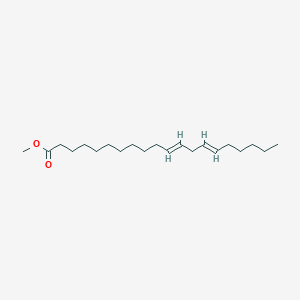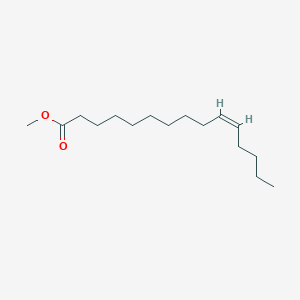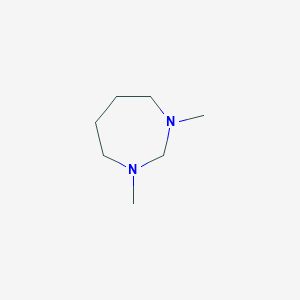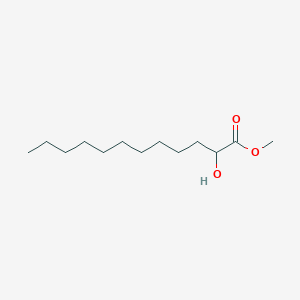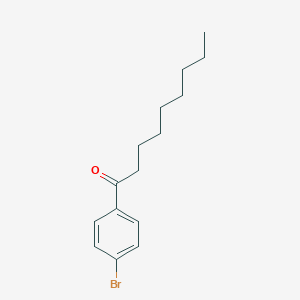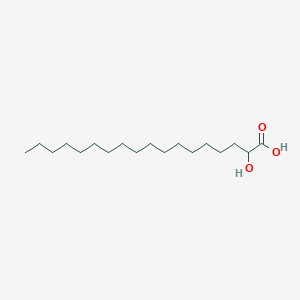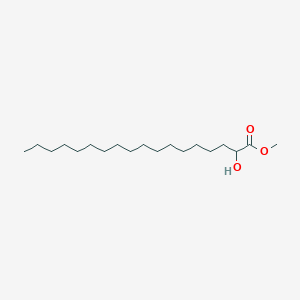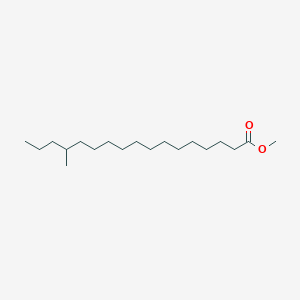
Methyl 14-methylhexadecanoate
Overview
Description
Methyl 14-methylhexadecanoate, also known as 14-methylhexadecanoic acid methyl ester, is an organic compound with the molecular formula C18H36O2. It is a methyl ester derivative of 14-methylhexadecanoic acid and is characterized by its colorless liquid appearance. This compound is known for its solubility in organic solvents and limited solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 14-methylhexadecanoate is typically synthesized through an esterification reaction. The common method involves reacting 14-methylhexadecanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous addition of methanol and the acid to a reactor, with the catalyst being added to promote the reaction. The mixture is then heated to maintain the reflux conditions, and the product is subsequently purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 14-methylhexadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed.
Major Products Formed:
Oxidation: 14-methylhexadecanoic acid.
Reduction: 14-methylhexadecanol.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 14-methylhexadecanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 14-methylhexadecanoate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport . The molecular targets include membrane proteins and lipid molecules, which are crucial for maintaining cellular integrity and function .
Comparison with Similar Compounds
- Methyl palmitate (hexadecanoic acid methyl ester)
- Methyl stearate (octadecanoic acid methyl ester)
- Methyl myristate (tetradecanoic acid methyl ester)
Comparison: Methyl 14-methylhexadecanoate is unique due to the presence of a methyl group at the 14th position of the carbon chain. This structural feature distinguishes it from other similar compounds like methyl palmitate, which lacks this methyl substitution. The presence of the methyl group can influence the compound’s physical properties, such as melting point and solubility, as well as its reactivity in chemical reactions .
Properties
IUPAC Name |
methyl 14-methylhexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18(19)20-3/h17H,4-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAFVSVYRSUDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016325 | |
| Record name | Methyl 14-methylhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2490-49-5 | |
| Record name | Methyl 14-methylhexadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: In what biological contexts has Methyl 14-methylhexadecanoate been observed?
A: this compound has been identified as a constituent of the cell membrane in the halophilic bacterium Halomonas zhanjiangensis []. It has also been detected in the lipophilic profiles of both Sorghum bicolor seedlings and Chilo partellus larvae, suggesting a potential role in the interaction between these organisms [].
Q2: Is there any evidence to suggest that this compound plays a role in plant-insect interactions?
A: Research indicates that the concentration of this compound in Chilo partellus larvae varies depending on the resistance level of the Sorghum genotype they consume []. Larvae feeding on susceptible genotypes exhibited significantly higher levels of this compound compared to those feeding on resistant genotypes. This observation suggests that this compound might be involved in the biochemical interplay between Sorghum plants and Chilo partellus larvae.
Q3: What analytical techniques are commonly employed to identify and quantify this compound?
A: Gas chromatography coupled with mass spectrometry (GC-MS) is widely utilized for the identification and quantification of fatty acid methyl esters, including this compound [, , , ]. This technique enables the separation and detection of individual fatty acid methyl esters based on their retention times and mass-to-charge ratios, providing valuable information about their relative abundance in complex biological samples.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



